![molecular formula C20H17N5O4 B2563593 N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326919-93-0](/img/structure/B2563593.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Description
Scientific Research Applications
Synthesis Techniques and Biological Properties
The synthesis of heterocyclic acetamides involves starting from commercially available carboxylic acids and amidoximes to form corresponding chloro-oxadiazolylpyridines. This process includes steps such as hydrazinolysis, ester formation, and hydrolysis into acetic acid, leading to the production of compounds with interesting biological properties (Karpina et al., 2019). The structural versatility of these compounds is further demonstrated by the synthesis of novel 1,3,4-oxadiazole derivatives containing the benzimidazole moiety, highlighting the wide range of possible modifications and their impacts on molecular properties (Li Ying-jun, 2012).
Pharmacological Applications
These synthesized heterocyclic compounds are evaluated for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, thiazolidin-4-one derivatives have shown potential as antimicrobial agents, indicating the broad spectrum of biological activities these molecules can exhibit (Baviskar et al., 2013). Additionally, compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activity, highlighting the therapeutic potential of such heterocyclic compounds (Evren et al., 2019).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-4-3-5-14(8-12)19-22-20(29-24-19)15-6-7-18(27)25(10-15)11-17(26)21-16-9-13(2)28-23-16/h3-10H,11H2,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVUVKIEAQQKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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